molecular formula C9H11FIN3O4 B1598851 2'-Deoxy-2'-fluoro-5-iodocytidine CAS No. 80791-93-1

2'-Deoxy-2'-fluoro-5-iodocytidine

Katalognummer: B1598851
CAS-Nummer: 80791-93-1
Molekulargewicht: 371.1 g/mol
InChI-Schlüssel: GIMSJJHKKXRFGV-UAKXSSHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-Deoxy-2’-fluoro-5-iodocytidine is a synthetic nucleoside analog with significant antiviral and anticancer properties. It is structurally similar to cytidine but features modifications that enhance its biological activity. This compound is particularly noted for its efficacy against hepatitis C virus and various cancer cell lines.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxy-2’-fluoro-5-iodocytidine typically involves multiple steps, starting from commercially available nucleosides. One common method includes the fluorination of 2’-deoxycytidine followed by iodination. The reaction conditions often require the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2’-Deoxy-2’-fluoro-5-iodocytidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets pharmaceutical standards .

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common due to the stability of the fluorine and iodine substituents.

    Hydrolysis: Under acidic or basic conditions, the glycosidic bond can be hydrolyzed, leading to the cleavage of the nucleoside.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions to replace the iodine atom.

    Oxidation: Mild oxidizing agents such as hydrogen peroxide can be employed, though care must be taken to avoid degradation of the nucleoside.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to hydrolyze the compound.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted nucleosides.

    Hydrolysis Products: Free bases and sugars resulting from the cleavage of the glycosidic bond.

Wissenschaftliche Forschungsanwendungen

2’-Deoxy-2’-fluoro-5-iodocytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of modified nucleic acids and as a probe in studying nucleic acid interactions.

    Biology: Employed in the study of DNA replication and repair mechanisms due to its incorporation into DNA.

    Medicine: Investigated for its antiviral properties, particularly against hepatitis C virus, and its anticancer activity through the inhibition of DNA synthesis and induction of apoptosis in cancer cells.

    Industry: Utilized in the development of antiviral and anticancer drugs, contributing to the pharmaceutical industry’s efforts to combat viral infections and cancer.

Wirkmechanismus

The mechanism of action of 2’-Deoxy-2’-fluoro-5-iodocytidine involves its incorporation into DNA, where it disrupts normal DNA synthesis and function. This leads to the inhibition of viral replication and the induction of apoptosis in cancer cells. The compound targets DNA polymerases and other enzymes involved in DNA synthesis, thereby blocking the proliferation of infected or cancerous cells.

Vergleich Mit ähnlichen Verbindungen

    2’-Deoxy-5-fluorocytidine: Another fluorinated nucleoside analog with anticancer properties.

    5-Iodo-2’-deoxycytidine: Similar in structure but lacks the fluorine atom, affecting its biological activity.

    2’-Deoxy-2’-fluoro-5-iodouridine: A uridine analog with similar antiviral and anticancer activities.

Uniqueness: 2’-Deoxy-2’-fluoro-5-iodocytidine is unique due to the presence of both fluorine and iodine atoms, which enhance its stability and biological activity. The fluorine atom increases the compound’s resistance to enzymatic degradation, while the iodine atom facilitates its incorporation into DNA, making it a potent antiviral and anticancer agent.

Biologische Aktivität

2'-Deoxy-2'-fluoro-5-iodocytidine (DFI) is a synthetic nucleoside analog recognized for its significant antiviral and anticancer properties. Its structural modifications enhance its biological activity, particularly against the Hepatitis C virus (HCV) and various cancer cell lines. This article provides a detailed examination of the biological activity of DFI, including mechanisms of action, pharmacokinetics, and comparisons with similar compounds.

Target and Mode of Action

The primary target of DFI is the HCV RNA-dependent RNA polymerase (RdRp) . It functions as a competitive inhibitor , effectively blocking the replication of viral RNA. The compound's metabolism leads to the formation of its triphosphate form, which is crucial for its incorporation into viral RNA, thereby inhibiting viral replication.

Biochemical Pathways

DFI's action is influenced by several biochemical pathways:

  • Intracellular Environment : Factors such as the presence of specific enzymes (e.g., UMP-CMP kinase) play a critical role in its metabolism.
  • Retention : DFI exhibits prolonged intracellular retention compared to other antiviral agents, contributing to its sustained antiviral effects.

Pharmacokinetics

DFI's pharmacokinetic profile indicates that it has favorable absorption and distribution properties, with studies suggesting effective intracellular concentrations that support its therapeutic efficacy against HCV.

Antiviral Properties

DFI has demonstrated potent activity against HCV and other viruses. In vitro studies indicate that it significantly inhibits HCV replication in cultured cells. Its effectiveness is attributed to its structural modifications, which enhance stability against enzymatic degradation and facilitate incorporation into viral RNA .

Anticancer Activity

Research has shown that DFI can induce apoptosis in various cancer cell lines. It interferes with DNA synthesis by being incorporated into DNA strands, leading to cytotoxic effects on rapidly dividing cancer cells. The compound has been studied for its potential use in treating cancers such as leukemia and solid tumors.

Comparative Analysis with Similar Compounds

Compound NameStructure ModificationsBiological Activity
2'-Deoxy-5-fluorocytidineFluorine substitution at C5Anticancer properties
5-Iodo-2'-deoxycytidineIodine substitution at C5Moderate antiviral activity
2'-Deoxy-2'-fluoro-5-iodouridineSimilar to DFI but with uridineAntiviral and anticancer activity

DFI is unique due to the combination of both fluorine and iodine atoms, which enhances its stability and biological activity compared to other nucleoside analogs .

Case Study: Efficacy Against HCV

In a notable study, DFI was tested in vitro against various strains of HCV. The results showed a significant reduction in viral load, with IC50 values indicating high potency. The study concluded that DFI could serve as a promising candidate for HCV treatment, warranting further clinical investigations.

Research on Anticancer Effects

Another study focused on the anticancer properties of DFI, demonstrating its ability to induce apoptosis in leukemia cell lines. The mechanism was linked to DNA damage caused by the incorporation of DFI into DNA strands, leading to cell cycle arrest and subsequent cell death .

Analyse Chemischer Reaktionen

Iodination at the 5-Position

The introduction of the 5-iodo group into cytidine derivatives is typically achieved via electrophilic aromatic substitution. For example:

  • Reaction Conditions : Cytidine is treated with iodine (I₂) and iodic acid (HIO₃) in a mixture of acetic acid and carbon tetrachloride at 40°C for 6 hours .

  • Yield : 85.1% .

  • Mechanism : The reaction proceeds via in situ generation of iodonium ions (I⁺), which selectively substitute the hydrogen at the 5-position of the cytosine ring.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-iodo group undergoes palladium-mediated cross-couplings, enabling functionalization of the nucleobase:

Carboxyamidation

  • Reaction : 5-Iodocytidine reacts with aromatic primary amines (RCH₂NH₂) under carbon monoxide (≤1 atm) and palladium(0) catalysis (e.g., (Ph₃P)₄Pd) .

  • Conditions : DMF solvent, room temperature, 24–48 hours .

  • Key Outcomes :

    • Yields 5-N-substituted-carboxamide derivatives (e.g., 5a–c ) in excellent yields .

    • Avoids 2-ketocarboxamide byproducts by limiting CO pressure .

Sonogashira Coupling

  • Reaction : 5-Iodocytidine couples with propargyltrifluoroacetamide using Pd(0) and CuI catalysts .

  • Conditions : DMF, triethylamine, 19–22°C under inert atmosphere .

  • Yield : 67% for 5-[3-(trifluoroacetamido)propynyl]cytidine .

Enzymatic Deamination

The 2'-fluoro modification influences susceptibility to enzymatic deamination by cytidine deaminase (CDA):

Substratek<sub>cat</sub> (s⁻¹)K<sub>m</sub> (μM)Catalytic Efficiency (k<sub>cat</sub>/K<sub>m</sub>, μM⁻¹s⁻¹)
Cytidine5.4 ± 0.340 ± 50.14
2'-Deoxy-2'-fluorocytidine3.8 ± 0.427 ± 80.14
PSI-6130 (2'-C-methyl)0.26 ± 0.024,000 ± 5000.000065
  • Key Insight : The 2'-fluoro group does not significantly reduce catalytic efficiency compared to cytidine, but bulkier 2'-substituents (e.g., C-methyl) drastically impair deamination .

Phosphorylation to Triphosphate Derivatives

The 5'-hydroxyl group undergoes phosphorylation to form bioactive triphosphates:

  • Enzymatic Phosphorylation :

    • Step 1 : Monophosphate formation via deoxycytidine kinase.

    • Step 2 : Diphosphate and triphosphate formation via UMP-CMP kinase and nucleoside diphosphate kinase, respectively .

  • Inhibition of Viral Polymerases :

    • The triphosphate derivative acts as a nonobligate chain terminator for HCV RNA-dependent RNA polymerase (RdRp), with K<sub>i</sub> values in the nanomolar range .

Reductive Elimination of Iodide

Under palladium catalysis, the 5-iodo group can be replaced via reductive elimination, forming carbon-carbon bonds:

  • Example : Coupling with alkyne derivatives in the presence of Pd(0)/CuI yields 5-alkynylcytidine analogs .

Eigenschaften

IUPAC Name

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN3O4/c10-5-6(16)4(2-15)18-8(5)14-1-3(11)7(12)13-9(14)17/h1,4-6,8,15-16H,2H2,(H2,12,13,17)/t4-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMSJJHKKXRFGV-UAKXSSHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FIN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10415000
Record name AG-H-25014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80791-93-1
Record name AG-H-25014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10415000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoro-5-iodocytidine
Reactant of Route 2
2'-Deoxy-2'-fluoro-5-iodocytidine
Reactant of Route 3
2'-Deoxy-2'-fluoro-5-iodocytidine
Reactant of Route 4
2'-Deoxy-2'-fluoro-5-iodocytidine
Reactant of Route 5
2'-Deoxy-2'-fluoro-5-iodocytidine
Reactant of Route 6
2'-Deoxy-2'-fluoro-5-iodocytidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.